11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
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Overview
Description
11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex organic compound that features a thiazolidinone core, a pyrazole ring, and a long aliphatic chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of phenylhydrazine with an appropriate diketone.
Thiazolidinone Core Formation: The thiazolidinone core is typically formed by the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The pyrazole and thiazolidinone moieties are then coupled together using a suitable aldehyde under basic conditions to form the final product.
Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can undergo various chemical reactions:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Scientific Research Applications
11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds to 11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid include:
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- 3-(4-butoxyphenyl)-1-phenylalkan-3-ols hydrochlorides
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C34H41N3O4S2 |
---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
11-[(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C34H41N3O4S2/c1-2-3-23-41-29-20-18-26(19-21-29)32-27(25-37(35-32)28-15-11-10-12-16-28)24-30-33(40)36(34(42)43-30)22-14-9-7-5-4-6-8-13-17-31(38)39/h10-12,15-16,18-21,24-25H,2-9,13-14,17,22-23H2,1H3,(H,38,39)/b30-24- |
InChI Key |
STDGAYCAMRMQKC-KRUMMXJUSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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